molecular formula C7H12O3 B13519663 Methyl 2-hydroxy-2-(1-methylcyclopropyl)acetate

Methyl 2-hydroxy-2-(1-methylcyclopropyl)acetate

Cat. No.: B13519663
M. Wt: 144.17 g/mol
InChI Key: DDLZKYNWEWVMJT-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(1-methylcyclopropyl)acetate is an organic compound with the molecular formula C7H12O3 It is a derivative of acetic acid and features a cyclopropyl group, which is a three-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-2-(1-methylcyclopropyl)acetate typically involves the esterification of 2-hydroxy-2-(1-methylcyclopropyl)acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:

    Starting Material: 2-hydroxy-2-(1-methylcyclopropyl)acetic acid.

    Reagent: Methanol.

    Catalyst: Sulfuric acid or hydrochloric acid.

    Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(1-methylcyclopropyl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-hydroxy-2-(1-methylcyclopropyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-(1-methylcyclopropyl)acetate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and processes, making it a valuable compound in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-2-(cyclopropyl)acetate: Lacks the methyl group on the cyclopropyl ring.

    Ethyl 2-hydroxy-2-(1-methylcyclopropyl)acetate: Has an ethyl ester group instead of a methyl ester group.

    Methyl 2-hydroxy-2-(1-ethylcyclopropyl)acetate: Contains an ethyl group on the cyclopropyl ring instead of a methyl group.

Uniqueness

Methyl 2-hydroxy-2-(1-methylcyclopropyl)acetate is unique due to the presence of the methyl group on the cyclopropyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 2-hydroxy-2-(1-methylcyclopropyl)acetate

InChI

InChI=1S/C7H12O3/c1-7(3-4-7)5(8)6(9)10-2/h5,8H,3-4H2,1-2H3

InChI Key

DDLZKYNWEWVMJT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(C(=O)OC)O

Origin of Product

United States

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